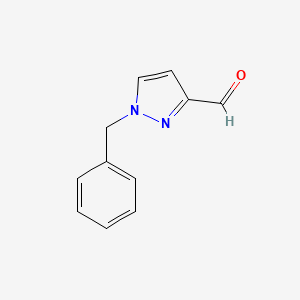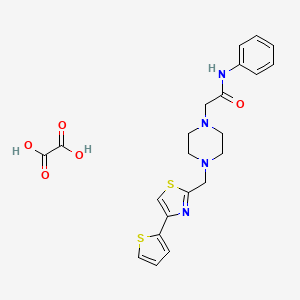
N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Significance : It could be a starting point for developing novel anti-inflammatory or pain-relieving drugs .
Anticonvulsant Activity
Anticancer Evaluation (In Vitro)
Crystal Structure Determination
Anti-Inflammatory and Analgesic Activity
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms . These can include binding to the active site of an enzyme, interacting with a receptor, or altering the structure of a protein. The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer progression. The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some are well absorbed and distributed in the body, while others are rapidly metabolized and excreted. The compound’s bioavailability would depend on these pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to have a range of biological effects . These can include anti-inflammatory, analgesic, antimicrobial, antifungal, ant
properties
IUPAC Name |
oxalic acid;N-phenyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2.C2H2O4/c25-19(21-16-5-2-1-3-6-16)13-23-8-10-24(11-9-23)14-20-22-17(15-27-20)18-7-4-12-26-18;3-1(4)2(5)6/h1-7,12,15H,8-11,13-14H2,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUNZIAJILQVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

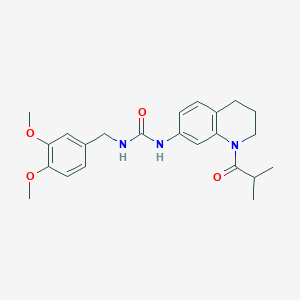
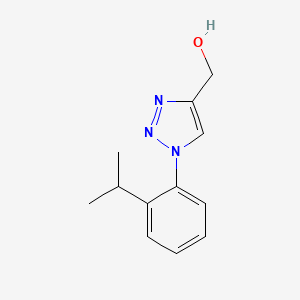
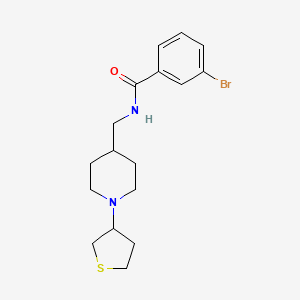
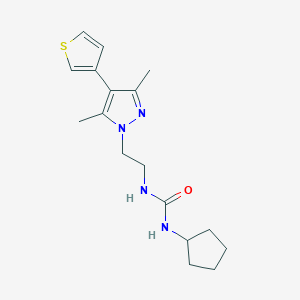

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
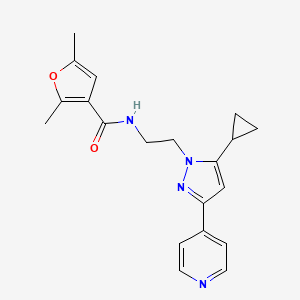
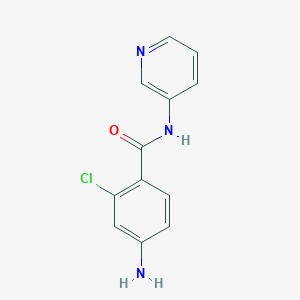
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)



